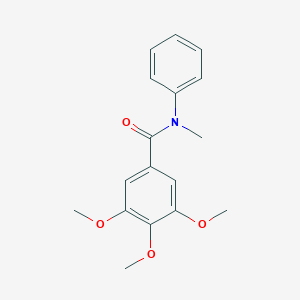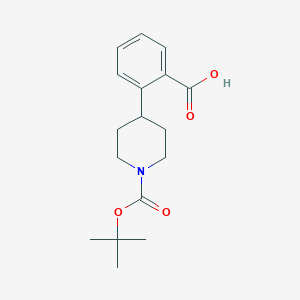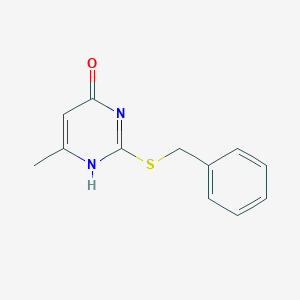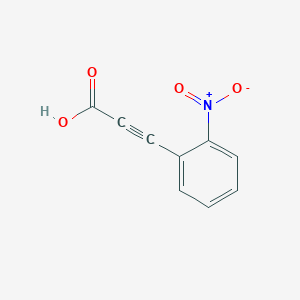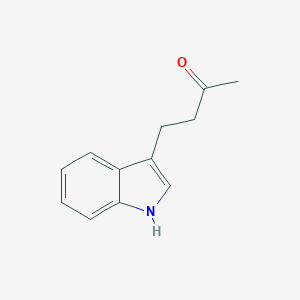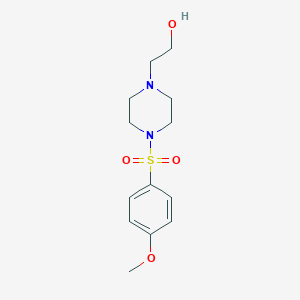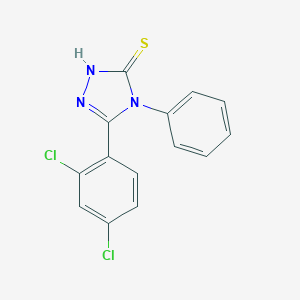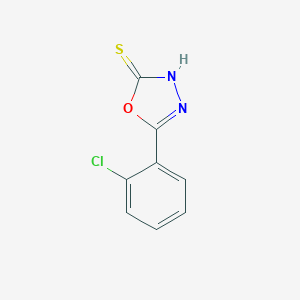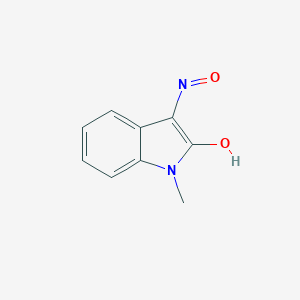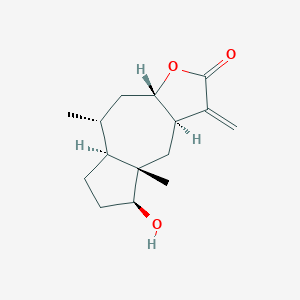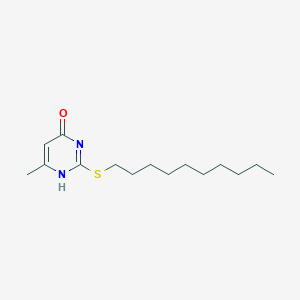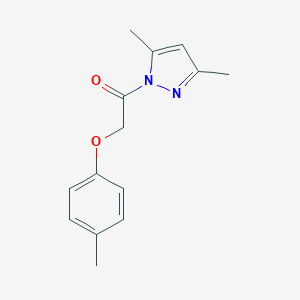![molecular formula C16H14F2N2 B182883 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone CAS No. 64985-95-1](/img/structure/B182883.png)
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated phenyl group attached to an ethanone moiety, which is further linked to a hydrazone group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone typically involves the condensation of 1-(4-fluorophenyl)ethanone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various substituents into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydrazone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)ethanone: Lacks the hydrazone group but shares the fluorinated phenyl structure.
1-(4-Chlorophenyl)ethanone [1-(4-chlorophenyl)ethylidene]hydrazone: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanone [1-(4-methylphenyl)ethylidene]hydrazone: Contains a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Eigenschaften
CAS-Nummer |
64985-95-1 |
|---|---|
Molekularformel |
C16H14F2N2 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12- |
InChI-Schlüssel |
BTCAYYIXEROQOH-YZLQMOBTSA-N |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Isomerische SMILES |
C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Key on ui other cas no. |
64985-95-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
